molecular formula C9H10O3S B3372898 2-(4-Methanesulfonylphenyl)oxirane CAS No. 93114-06-8

2-(4-Methanesulfonylphenyl)oxirane

Cat. No. B3372898
CAS RN: 93114-06-8
M. Wt: 198.24 g/mol
InChI Key: MGRQDNBYYRNGDK-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)oxirane is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(4-Methanesulfonylphenyl)oxirane consists of nine carbon atoms, ten hydrogen atoms, three oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

Epoxides, including 2-(4-Methanesulfonylphenyl)oxirane, are known to undergo ring-opening reactions. These reactions can be initiated by a tertiary amine, leading to the formation of β-hydroxypropyl ester .


Physical And Chemical Properties Analysis

2-(4-Methanesulfonylphenyl)oxirane is a solid substance that should be stored at room temperature . It has a molecular weight of 198.24 and a predicted boiling point of 380.0±34.0 °C . Its physical form is a powder .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

A novel class of compounds, including 2-(4-Methanesulfonylphenyl)oxirane derivatives, was designed and evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2). These compounds showed potential as selective COX-2 inhibitors, suggesting their applicability in reducing inflammation and pain associated with COX-2 activity without targeting COX-1, which can lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. For instance, (E)-2-(4-methanesulfonylphenyl)-1-phenyloct-1-ene showed potent and selective COX-2 inhibition with an IC(50) of 0.77 microM and a selectivity index greater than 130, highlighting its potential as an anti-inflammatory agent (Uddin et al., 2004).

Oxidative Coupling of Methane

The oxidative coupling of methane, a process relevant for converting methane to more valuable products like methanesulfonic acid or syngas, was studied using Mn/Na 2 WO4/SiO2 catalysts. The influence of pressure on selectivity was investigated, and a concept for optimizing it was derived. This research provides insight into the catalytic mechanisms involved and helps in understanding how to better utilize methane, a significant component of natural gas (Beck et al., 2014).

Ring-Opening Polymerization

2-(4-Methanesulfonylphenyl)oxirane was used in the synthesis of polymers through ring-opening polymerization, leading to products with specific structural characteristics. For example, a polymer with a stiff, stretched conformation was obtained, which may form a hetero π-stacked structure between side-chain carbonyl and aromatic groups, leading to intramolecular charge transfer interactions. This highlights the compound's utility in creating polymers with unique physical and chemical properties for various applications (Merlani et al., 2015).

Proton Exchange Membrane for Fuel Cells

New locally and densely sulfonated poly(ether sulfone)s were prepared by incorporating 2-(4-Methanesulfonylphenyl)oxirane, which resulted in membranes suitable for fuel cell applications. These polymers showed well-defined phase-separated structures, inducing efficient proton conduction, highlighting their potential in improving the performance of fuel cells (Matsumoto et al., 2009).

Safety and Hazards

The safety information for 2-(4-Methanesulfonylphenyl)oxirane indicates several hazard statements, including H302, H312, H315, H319, H332, H335, H373, and H412 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-(4-methylsulfonylphenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(10,11)8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRQDNBYYRNGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methanesulfonylphenyl)oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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